molecular formula C17H14N2O2 B5498184 2-(4-Methoxyphenyl)quinoline-4-carboxamide

2-(4-Methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B5498184
M. Wt: 278.30 g/mol
InChI Key: ARPLFEYDGVLXMM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are widely studied due to their potential biological and pharmaceutical activities . The compound features a quinoline core with a methoxyphenyl group at the 2-position and a carboxamide group at the 4-position, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxamide can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with enaminone in the presence of a base such as KOH or NaOH, followed by acidification with dilute HCl to yield the quinoline-4-carboxylic acid . This intermediate can then be coupled with 4-methoxyaniline using coupling reagents like EDCI or HATU to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as using ionic liquids or microwave irradiation, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, while the carboxamide group provides additional sites for hydrogen bonding and other interactions .

Properties

IUPAC Name

2-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLFEYDGVLXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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